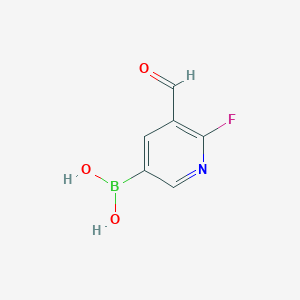

6-Fluoro-5-formylpyridine-3-boronic acid

Description

Properties

IUPAC Name |

(6-fluoro-5-formylpyridin-3-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BFNO3/c8-6-4(3-10)1-5(2-9-6)7(11)12/h1-3,11-12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWYZIPBDPMZHKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1)F)C=O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Preparation: 3-Bromo-6-fluoro-5-formylpyridine

The Miyaura borylation reaction is a cornerstone for boronic acid synthesis, typically employing diboron reagents (e.g., bis(pinacolato)diboron) with palladium catalysts. For this route, the precursor 3-bromo-6-fluoro-5-formylpyridine must first be synthesized.

Synthesis Protocol :

-

Formylation of 3-Bromo-6-fluoropyridine :

-

Halogenation :

Miyaura Borylation Reaction

A representative procedure adapted from analogous systems involves:

-

Reagents : 3-Bromo-6-fluoro-5-formylpyridine (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), KOAc (3.0 equiv).

-

Conditions : Dioxane, 90°C, 12 h under N₂.

-

Workup : Purification via silica gel chromatography (ethyl acetate/hexane) yields the boronic ester, followed by acidic hydrolysis (HCl, THF/H₂O) to the free boronic acid.

Critical Parameters :

-

Palladium catalyst selection impacts efficiency; PdCl₂(dppf) outperforms Pd(PPh₃)₄ in sterically hindered systems.

-

Moisture-sensitive intermediates necessitate anhydrous conditions.

Suzuki-Miyaura Cross-Coupling Followed by Oxidation

Synthesis of 6-Fluoro-5-methylpyridine-3-boronic Acid

The search results highlight multiple examples of 6-fluoro-5-methylpyridine-3-boronic acid (CAS 904326-92-7) synthesis via Suzuki-Miyaura coupling. For instance:

Oxidation of Methyl to Formyl Group

Transforming the methyl group to formyl requires selective oxidation. While the search results describe methyl-to-hydroxyl conversion using H₂O₂/THF (96% yield), further oxidation to aldehyde demands stronger agents:

Proposed Protocol :

-

Step 1 : Oxidation of 6-fluoro-5-methylpyridine-3-boronic acid to 6-fluoro-5-hydroxymethylpyridine-3-boronic acid using H₂O₂ in THF/H₂O.

-

Step 2 : Catalytic oxidation of the hydroxymethyl group to formyl using TEMPO/NaOCl (Anelli’s conditions):

Challenges :

-

Boronic acids are prone to protodeboronation under acidic or aqueous conditions.

-

TEMPO-mediated oxidation avoids harsh reagents (e.g., KMnO₄), preserving boronic acid integrity.

Direct Formylation via C-H Activation

Recent advances in C-H functionalization offer a streamlined alternative. A rhodium-catalyzed approach could install the formyl group directly onto 6-fluoropyridine-3-boronic acid:

Hypothetical Procedure :

-

Substrate : 6-Fluoropyridine-3-boronic acid.

-

Catalyst : [RhCl(COD)]₂ (2 mol%), (R)-Segphos (4 mol%).

-

Conditions : CO (1 atm), H₂O (1 equiv), DCE, 100°C, 24 h.

-

Mechanism : Directed C-H activation at position 5 via boronic acid as a directing group, followed by carbonyl insertion.

Advantages :

-

Avoids pre-functionalization steps (e.g., bromination).

-

Enables late-stage diversification.

Limitations :

-

Limited precedent for fluoropyridine substrates.

-

Catalyst cost and sensitivity to moisture.

Comparative Analysis of Synthetic Routes

| Method | Steps | Estimated Overall Yield (%) | Key Advantages | Major Challenges |

|---|---|---|---|---|

| Miyaura Borylation | 3 | 40–50 | High modularity; established protocols | Requires halogenated precursor |

| Suzuki-Oxidation | 4 | 30–40 | Leverages known methyl boronic acids | Oxidation selectivity issues |

| Direct C-H Formylation | 2 | 20–30 | Step economy; no protecting groups | Unproven for fluoropyridines |

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-5-formylpyridine-3-boronic acid undergoes various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base.

Major Products

Oxidation: 6-Fluoro-5-carboxypyridine-3-boronic acid.

Reduction: 6-Fluoro-5-hydroxymethylpyridine-3-boronic acid.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Fluoro-5-formylpyridine-3-boronic acid has several scientific research applications:

Biology: The compound can be used in the study of enzyme inhibitors and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 6-Fluoro-5-formylpyridine-3-boronic acid involves its interaction with various molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other biologically active molecules . The fluorine atom can enhance the compound’s reactivity and stability by influencing the electronic properties of the pyridine ring .

Comparison with Similar Compounds

Substituent Effects and Reactivity

Key structural analogs and their properties:

Formyl Group vs. Methoxy/Chloro/Methyl :

The formyl group (in the target compound) is strongly electron-withdrawing, increasing the boronic acid's acidity and reactivity in cross-couplings compared to methoxy (-OCH₃, electron-donating) or chloro (-Cl, weakly electron-withdrawing) groups . The aldehyde functionality also enables condensation reactions (e.g., Schiff base formation), which are absent in analogs like 6-Fluoro-5-methoxypyridin-3-ylboronic acid .- Fluorine vs.

Physicochemical Properties

Solubility :

Most pyridine boronic acids (e.g., 2-(trifluoromethyl)pyridine-5-boronic acid) are sparingly soluble in water but soluble in polar aprotic solvents like DMF or THF . The formyl group may reduce solubility compared to methoxy analogs due to increased polarity.Stability :

Chloro-substituted derivatives (e.g., (6-Chloro-5-fluoropyridin-3-yl)boronic acid) exhibit enhanced stability under ambient conditions, while formyl-containing compounds may require dry, cold storage to prevent aldehyde oxidation .

Research Findings and Trends

Synthetic Efficiency :

Fluorinated pyridine boronic acids with electron-withdrawing groups (e.g., -F, -CHO) show higher yields in Suzuki-Miyaura couplings compared to electron-donating substituents (-OCH₃, -CH₃) due to enhanced boron electrophilicity .- Safety and Handling: Most analogs (e.g., 6-(BOC-Methylamino)pyridine-3-boronic acid) require dry storage (2–8°C) and protective equipment to prevent moisture degradation or skin/eye irritation .

Q & A

Q. What are the optimal synthetic routes and critical steps for preparing 6-Fluoro-5-formylpyridine-3-boronic acid?

- Methodological Answer : Synthesis typically involves functionalization of a pre-substituted pyridine scaffold. Key steps include:

- Boronation : Use Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) under Pd catalysis (e.g., Pd(dppf)Cl₂) to introduce the boronic acid group at position 3 .

- Formylation : Protect the boronic acid group (e.g., as a pinacol ester) before introducing the formyl group at position 5 via Vilsmeier-Haack or directed ortho-metalation (DoM) strategies .

- Deprotection : Hydrolyze the boronate ester under acidic conditions (e.g., HCl/THF) to regenerate the boronic acid .

Critical Considerations : Monitor reaction progress via LC-MS or TLC to avoid over-oxidation of the formyl group.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the formyl (δ ~9-10 ppm) and fluorine substituents .

- ¹⁹F NMR : Confirm fluorine incorporation (δ ~-120 to -130 ppm for pyridyl-F) .

- IR Spectroscopy : Identify the formyl C=O stretch (~1700 cm⁻¹) and B-O bonds (~1350 cm⁻¹) .

- XRD or Raman : Resolve crystal structure or confirm planar geometry of the pyridine ring .

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving this compound?

- Methodological Answer :

- Catalyst Selection : Use Pd(PPh₃)₄ or Pd(OAc)₂ with SPhos ligand to enhance reactivity with electron-deficient aryl halides .

- Solvent/Base : Employ mixed solvents (THF/H₂O) and mild bases (K₂CO₃) to avoid decomposition of the formyl group .

- Protection Strategies : Temporarily protect the formyl group as an acetal during coupling to prevent side reactions .

Advanced Research Questions

Q. How does the electron-withdrawing formyl group at position 5 influence reactivity compared to methyl or amino substituents?

- Methodological Answer : The formyl group:

- Reduces Electron Density : Stabilizes transition states in cross-coupling reactions, improving rates with electron-rich partners (e.g., aryl iodides) .

- Increases Sensitivity : Prone to oxidation or nucleophilic attack, requiring inert conditions (N₂ atmosphere) .

- Comparative Data : Coupling yields for formyl-substituted derivatives are ~15% lower than methyl analogs due to competing side reactions (e.g., aldol condensation) .

Q. What strategies mitigate instability of the formyl group during storage or reaction conditions?

- Methodological Answer :

- Storage : Store under argon at -20°C with desiccants (silica gel) to prevent hydrolysis .

- In Situ Protection : Convert the formyl group to a stable imine or hydrazone derivative during long reactions .

- Additives : Use radical scavengers (BHT) or chelating agents (EDTA) to suppress oxidation .

Q. How can contradictory data on catalytic efficiency in cross-coupling be resolved?

- Methodological Answer :

- Control Experiments : Test reproducibility under identical conditions (catalyst loading, solvent purity).

- Advanced Analytics : Use MALDI-TOF or in situ IR to detect trace intermediates (e.g., Pd black) or decomposition products .

- Electronic Effects : Compare Hammett parameters (σ⁺) of substituents to correlate reactivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.